Hexafluorosilicon(2-);nickel(2+);hexahydrate

Electroplating Silicofluoride electrolyte High-speed deposition

Nickel hexafluorosilicate hexahydrate (NiSiF₆·6H₂O; molecular weight 308.86 g/mol) is an inorganic coordination complex in which the Ni²⁺ cation is coordinated by water molecules and the octahedral SiF₆²⁻ anion. It belongs to the MSiF₆·6H₂O isomorphous series (M = Mg, Mn, Fe, Co, Ni, Cu, Zn) and is commercially supplied at purities up to 99.995% trace metals basis.

Molecular Formula F6H12NiO6Si
Molecular Weight 308.86 g/mol
CAS No. 26045-73-8
Cat. No. B3422569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluorosilicon(2-);nickel(2+);hexahydrate
CAS26045-73-8
Molecular FormulaF6H12NiO6Si
Molecular Weight308.86 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Ni+2]
InChIInChI=1S/F6Si.Ni.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;;
InChIKeyDRKXNSFDNAORRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Hexafluorosilicate Hexahydrate (CAS 26045-73-8): Procurement-Relevant Identity and Class Context


Nickel hexafluorosilicate hexahydrate (NiSiF₆·6H₂O; molecular weight 308.86 g/mol) is an inorganic coordination complex in which the Ni²⁺ cation is coordinated by water molecules and the octahedral SiF₆²⁻ anion . It belongs to the MSiF₆·6H₂O isomorphous series (M = Mg, Mn, Fe, Co, Ni, Cu, Zn) and is commercially supplied at purities up to 99.995% trace metals basis . Its primary industrial relevance lies in high-speed silicofluoride nickel electroplating electrolytes, where it serves as an alternative to conventional nickel sulfate (Watts), nickel sulfamate, and nickel fluoroborate baths [1]. The compound is regulated under EU REACH Annex XVII as a nickel compound and carries harmonized CLP classifications including Carc. 1A (H350i), Repr. 1B (H360D), and STOT RE 1 (H372) [2].

Why Generic Nickel Salt Substitution Fails: Critical Performance Gaps for Nickel Hexafluorosilicate Hexahydrate (CAS 26045-73-8)


Nickel electroplating salts and hexafluorosilicate analogs are not interchangeable because the SiF₆²⁻ counterion fundamentally alters deposition kinetics, dielectric response, magnetic ordering, and solid-state phase behavior relative to sulfate, sulfamate, or fluoroborate systems [1]. Within the MSiF₆·6H₂O series, the nickel member uniquely combines the absence of a solid–solid phase transition over 8–310 K, a minimum in both molar volume and molar entropy at 298.15 K, and sharp dielectric loss behavior absent in the iron and zinc congeners [2][3]. Substituting a Watts bath or a different fluorosilicate salt for an NiSiF₆-based electrolyte therefore produces measurably inferior plating rates or entirely distinct physical properties, as quantified below.

Quantitative Differentiation Evidence: Nickel Hexafluorosilicate Hexahydrate vs. Closest Analogs and Alternatives


High-Speed Nickel Electrodeposition: NiSiF₆ Electrolyte Achieves 240.7 μm/h vs. Conventional Watts and Sulfamate Baths

A full factorial design of experiments with a high-speed silicofluoride electrolyte based on NiSiF₆ (c = 1–1.5 mol/dm³, 40–60 °C, cathodic current density 8–12 A/dm²) yielded a maximum nickel deposition rate of 240.7 μm/h at optimized conditions (1.2 mol/dm³ NiSiF₆, 53 °C, 11.6 A/dm²) [1]. In contrast, a standard Watts bath (nickel sulfate–chloride–boric acid) typically achieves deposition rates of approximately 24–50 μm/h under common operating conditions [2], and nickel sulfamate baths at 20 mA/cm² operate near ~17.8 μm/h [3]. The silicofluoride system thus delivers a deposition rate roughly 5- to 10-fold higher than conventional nickel electrolytes, directly attributable to the SiF₆²⁻ counterion facilitating charge transfer and suppressing hydrogen evolution side reactions [1].

Electroplating Silicofluoride electrolyte High-speed deposition Nickel coatings

Unique Dielectric Loss Behavior: NiSiF₆·6H₂O Exhibits Sharp Dielectric Losses (Ea = 6.8 kcal/mol) While Fe and Zn Analogs Show None

Dielectric measurements on single crystals of Ni-, Fe-, and Zn-fluorosilicate hexahydrates from 100–270 K revealed that NiSiF₆·6H₂O shows sharp dielectric loss peaks with an activation energy Ea = 6.8 kcal/mol, attributed to SiF₆²⁻ reorientation and H₂O flip motions correlated with NMR data [1]. Under identical experimental conditions, FeSiF₆·6H₂O and ZnSiF₆·6H₂O exhibit no clear loss maxima, indicating that the nickel member uniquely supports a well-defined dielectric relaxation process in this temperature range [1]. This property is directly linked to the crystal field environment of the Ni²⁺ ion and the hydrogen-bonding network, making the nickel compound distinguishable by dielectric spectroscopy.

Dielectric relaxation Fluorosilicate crystals Molecular reorientation Solid-state physics

Absence of Solid–Solid Phase Transitions (8–310 K): NiSiF₆·6H₂O vs. Mg, Mn, Fe, and Co Fluorosilicate Hexahydrates

Heat-capacity measurements from 8 to 310 K confirm that NiSiF₆·6H₂O and ZnSiF₆·6H₂O have no phase transition in this temperature range, while MgSiF₆·6H₂O, MnSiF₆·6H₂O, FeSiF₆·6H₂O, and CoSiF₆·6H₂O each exhibit a solid–solid transition with entropy changes of 2.35, 1.615, 3.76, and 5.29 J K⁻¹ mol⁻¹, respectively [1]. The absence of a transition confers thermodynamic simplicity: the nickel compound does not undergo latent heat effects, crystal-structure reorganization, or associated thermal hysteresis between 8 K and ambient temperature. This property is coupled with the observation that both molar entropy at 298.15 K and molar volume reach a minimum at the nickel compound within the Mn–Zn series [1].

Calorimetry Phase transitions Thermodynamic stability Fluorosilicate series

Ferromagnetic Ordering with Defined Uniaxial Anisotropy: NiSiF₆·6H₂O Below 0.15 K vs. Nearly Isotropic CuSiF₆·6H₂O Below 0.07 K

Adiabatic magnetization and specific heat measurements on single crystals of NiSiF₆·6H₂O and CuSiF₆·6H₂O below 1 K established that the nickel salt is ferromagnetic with the easy axis parallel to the crystallographic c-axis, a Curie temperature Tc ≈ 0.15 K, and a specific heat maximum at 0.135 K [1]. The copper analog is also ferromagnetic but nearly isotropic, with a lower Tc ≈ 0.07 K and a two-step ordering process evident as a kink in the entropy curve at 0.10 K (entropy value 0.46 R) [1]. The well-defined uniaxial anisotropy of NiSiF₆·6H₂O, combined with its higher ordering temperature, makes it a more tractable model system for magnetic cooling and single-crystal magnetism studies. Extensive calorimetric data also exist for NiSiF₆·6H₂O in magnetic fields up to 90 kG, with total electronic entropy removed to magnetic saturation equal to R ln 3 [2].

Magnetic refrigeration Adiabatic demagnetization Ferromagnetism Single-crystal magnetism

Nanowire Electrodeposition: NiSiF₆ Electrolyte Substitution for NiSO₄ to Accelerate Thin-Film Nickel Deposition in Mesoporous Templates

In the fabrication of cylindrical magnetic nanowires by electrodeposition into mesoporous silicon, researchers replaced nickel sulfate with nickel hexafluorosilicate in the electrolyte formulation specifically to accelerate the deposition process, using a composition of 140 g/L H₁₂F₆NiO₆Si + 30 g/L NiCl₂·6H₂O + 25 g/L H₃BO₃ + 60 g/L Na₂SO₄ at pH 5.2 [1]. This formulation was chosen based on applied electrodeposition experience for thin Ni film deposition, with the hexafluorosilicate salt serving as the primary nickel source to achieve faster deposition kinetics than sulfate-based Watts-type baths. The resulting nanowires exhibited pronounced shape anisotropy suitable for magnetic applications.

Nanowire fabrication Mesoporous templates Electrodeposition acceleration Thin-film nickel

Commercially Available at 99.995% Trace Metals Purity: Enabling High-Precision Research and Semiconductor-Grade Processes

Nickel(II) hexafluorosilicate hexahydrate is commercially supplied at 99.995% trace metals basis purity (Sigma-Aldrich catalog, product 737852-5G) . This purity level is certified on a trace-metals basis and significantly exceeds the typical purity grades available for standard nickel sulfate hexahydrate (commonly ≥98–99%) or nickel chloride hexahydrate (≥98%) used in commodity electroplating. While purity alone is a property of the commercial product rather than the compound per se, the availability of this specific purity tier for NiSiF₆·6H₂O—but not routinely for nickel fluoroborate or nickel sulfamate—constitutes a procurement-relevant differentiator when trace-metal contamination would compromise downstream processes (e.g., semiconductor metallization, single-crystal growth, or quantitative magnetic measurements).

High-purity chemicals Trace metals analysis Semiconductor-grade materials Aldrich catalog

Priority Application Scenarios for Nickel Hexafluorosilicate Hexahydrate Based on Quantitative Differentiation Evidence


High-Speed Industrial Nickel Electroplating for Fire-Rescue and Heavy-Duty Equipment Components

The NiSiF₆-based silicofluoride electrolyte achieves a deposition rate of 240.7 μm/h—roughly an order of magnitude faster than Watts or sulfamate baths. Industrial users seeking maximum throughput for protective nickel coatings on large steel components should prioritize this electrolyte chemistry, as it directly reduces plating time, energy consumption, and tank footprint. The regression model published by Reva & Govor (2024) provides validated operating windows (1.2 mol/dm³ NiSiF₆, 53 °C, 11.6 A/dm²) for direct implementation [1].

Cryogenic Magnetic Cooling and Adiabatic Demagnetization Refrigeration

NiSiF₆·6H₂O single crystals are an established model system for low-temperature magnetic refrigeration. Its ferromagnetic Curie point at ~0.15 K, strong uniaxial anisotropy (easy axis ‖ c), and complete entropy characterization across 0–90 kG magnetic fields (total electronic entropy R ln 3 at saturation) enable precise thermodynamic cycle design. The compound's thermodynamic stability and absence of structural phase transitions between 8 K and ambient temperature simplify cryostat operation compared to alternative fluorosilicates [2][3].

Nanowire and Mesoporous Template Electrodeposition of Magnetic Architectures

The explicit replacement of nickel sulfate by nickel hexafluorosilicate in electrolyte formulations for mesoporous silicon template filling confirms this compound as the accelerated-deposition nickel source of choice for nanowire fabrication. Users producing magnetic nanowires (diameters ~100–120 nm, lengths ~10 μm) benefit from faster pore filling and reduced processing time, directly attributable to enhanced deposition kinetics conferred by the SiF₆²⁻ counterion [4].

Single-Crystal Dielectric and Spectroscopic Research Requiring Defined Relaxation Behavior

NiSiF₆·6H₂O is uniquely identified among the MSiF₆·6H₂O series (M = Fe, Co, Ni, Zn) as exhibiting sharp dielectric loss peaks with activation energy Ea = 6.8 kcal/mol. Researchers pursuing dielectric relaxation studies, orientational ordering investigations by Raman spectroscopy, or EPR-based local structure determination (θ₀ = 54.8901° at room temperature) will find that the nickel member provides the only well-characterized dielectric response in the series, with Fe and Zn analogs functionally silent in this regard [5].

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